![molecular formula C16H18N2O5S B2806898 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide CAS No. 946213-92-9](/img/structure/B2806898.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
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Overview
Description
The compound contains a benzodioxole group, a pyridine group, and a sulfonamide group. Benzodioxole is a type of aromatic ether that has a benzene ring fused to a 1,3-dioxole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of the benzodioxole group could potentially influence the compound’s absorption and fluorescence properties .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
- Ligand for MOF Synthesis : The benzodioxole and pyridine functionalities can serve as ligands in constructing MOFs. Researchers have synthesized MOFs using similar ligands, such as 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .
Anti-HIV Research
- Anti-HIV Agents : Explore the potential of this compound as an anti-HIV agent. Its unique structure may interfere with viral replication or entry mechanisms .
Imidazo[4,5-b]pyridine Derivatives
- Imidazo[4,5-b]pyridin-2-one Scaffold : Investigate its role as a scaffold for designing novel compounds. Researchers have synthesized related derivatives with promising biological activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-6-17-7-5-13)9-1-8-21-14-2-3-15-16(10-14)23-12-22-15/h2-7,10,18H,1,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCAMOYVDCYXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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